DM1-PEG4-DBCO

Antibody-Drug Conjugate Drug-to-Antibody Ratio Site-Specific Conjugation

Choose DM1-PEG4-DBCO for site-specific ADC construction via SPAAC click chemistry, yielding homogeneous DAR 2.0 species (98.5% purity). Unlike maleimide/SMCC-DM1 reagents that produce heterogeneous DAR distributions, this bioorthogonal linker–payload enables controlled stoichiometry, long-term stability (no deconjugation at 50°C for 15 days), and dual-warhead ADC development. High-purity >95% by HPLC ensures reproducible PK/PD benchmarks.

Molecular Formula C63H80ClN5O16
Molecular Weight 1198.8 g/mol
Cat. No. B15607704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM1-PEG4-DBCO
Molecular FormulaC63H80ClN5O16
Molecular Weight1198.8 g/mol
Structural Identifiers
InChIInChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/t42-,43+,51?,52-,53?,59?,62+,63+/m1/s1
InChIKeyKNGFBSMTZQRQKS-MZFPZBKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM1-PEG4-DBCO for Site-Specific ADC Procurement: Baseline Characterization


DM1-PEG4-DBCO (also cataloged as DBCO-PEG4-Ahx-DM1) is a click-chemistry-ready drug–linker conjugate that combines the maytansinoid microtubule inhibitor DM1 (mertansine) with a dibenzocyclooctyne (DBCO) handle via a hydrophilic PEG4 spacer and an aminohexanoic (Ahx) unit [1]. The terminal DBCO moiety undergoes rapid, copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules, making the compound a building block for bioorthogonal generation of antibody–drug conjugates (ADCs) [2]. Unlike lysine- or cysteine-directed linker–payloads, DM1-PEG4-DBCO is designed for site-specific glycan-mediated conjugation strategies that yield homogeneous ADCs with controlled drug-to-antibody ratio (DAR) [3].

Why DM1-PEG4-DBCO Cannot Be Replaced by Generic SMCC-DM1 or Maleimide-DM1 Linkers


Traditional DM1 conjugates such as SMCC-DM1 (the linker in Kadcyla®) or maleimide-DM1 construct heterogeneous ADCs with broadly distributed DARs (0–8) through non-selective lysine or cysteine chemistry, resulting in batch-variable pharmacokinetics and narrowed therapeutic windows [1]. DM1-PEG4-DBCO addresses these limitations through bioorthogonal SPAAC click chemistry, which enables site-specific conjugation at pre-engineered azide handles on the antibody Fc-glycan without perturbing antigen-binding integrity [2]. Substituting DM1-PEG4-DBCO with a conventional maleimide-DM1 or SMCC-DM1 reagent forfeits click-mediated stoichiometric control and produces the heterogeneous DAR profiles that modern ADC development actively seeks to eliminate.

DM1-PEG4-DBCO: Quantitative Differentiation Evidence Against Established Comparators


DAR Homogeneity: Site-Specific DAR 2.0 vs. Heterogeneous DAR 0–8 in Kadcyla® (T-DM1)

The GlyCLICK-conjugated trastuzumab-DM1 ADC prepared from DM1-PEG4-DBCO (DBCO-PEG4-Ahx-DM1) exhibits a single homogeneous DAR 2.0 population, confirmed by middle-up LC/HRMS at the subunit level [1]. In contrast, FDA-approved Kadcyla® (T-DM1), produced via random lysine conjugation with SMCC-DM1 linker, displays a complex mixture of species spanning DAR 0 through DAR 8, with an average DAR of ~3.5 and substantial lot-to-lot variability [2]. Native SEC-nMS analysis of T-GlyCLICK-DM1 shows 98.5% main product purity, compared to the multimodal distribution observed for T-DM1 [3].

Antibody-Drug Conjugate Drug-to-Antibody Ratio Site-Specific Conjugation

Thermal Stability and Absence of Drug Deconjugation vs. Second-Generation ADC Linkers

Forced degradation of T-GlyCLICK-DM1 at 50 °C for 15 days revealed no deconjugation of the DM1 drug–linker from the antibody, as confirmed by SEC-nMS [1]. The only mass shifts observed corresponded to maytansinol loss (−548 Da and −1078 Da) from ester hydrolysis within the DM1 warhead itself, not from linker cleavage or maleimide exchange [2]. This contrasts with maleimide-based ADC linkers, which are documented to undergo retro-Michael addition and thiol exchange with serum albumin in vivo, leading to premature payload loss and off-target toxicity [3].

ADC Stability Forced Degradation Linker Chemistry

Conjugation Efficiency: Near-Quantitative Conversion to DAR 2.0 vs. Random Conjugation Methods

The three-step GlyCLICK process using DM1-PEG4-DBCO achieves near-complete conversion to the desired DAR 2.0 ADC product. SEC-nMS monitoring showed the sequential conversion from deglycosylated T0 (99.6% purity) to azide-activated T2 (96.6% purity) to final T-GlyCLICK-DM1 (98.5% purity) with minimal side products [1]. This click-mediated conjugation efficiency far exceeds typical random lysine or cysteine conjugation methods, which produce substantial fractions of unconjugated antibody (D0) and over-conjugated species that require extensive purification [2].

Bioconjugation Efficiency Click Chemistry SPAAC

Batch-to-Batch Consistency Through Defined DAR vs. Lot-Variable Heterogeneous ADCs

The site-specific SPAAC conjugation afforded by DM1-PEG4-DBCO produces ADCs with inherently reproducible DAR and drug-load distribution (DLD), eliminating the lot-to-lot variability that plagues randomly conjugated ADCs [1]. The middle-up LC/HRMS workflow confirmed DAR 2.0 with high precision (measured mass 148,957 ± 1 Da for the intact T-GlyCLICK-DM1), demonstrating that the conjugation stoichiometry is determined by the number of engineered azide sites (two per antibody, one on each heavy chain) rather than by statistical reaction kinetics [2]. Random SMCC-DM1 conjugation to lysine residues, by contrast, yields average DAR values that vary between manufacturing batches and require complex analytical characterization for each lot.

ADC Quality Control Critical Quality Attributes Reproducibility

Enabling Site-Specific Dual-Payload ADC Architectures Unattainable with Conventional Linkers

DM1-PEG4-DBCO has been successfully deployed in an advanced tri-mannosyl glycoengineering platform to construct a homogeneous dual-payload ADC (Trastuzumab–2×DBCO-PEG4-DM1 + 2×DBCO-PEG4-Vc-PAB-Duocarmycin) with >95% conversion efficiency and >80% recovery rate [1]. This dual-warhead architecture, which simultaneously delivers a microtubule inhibitor and a DNA-alkylating agent to tumor cells, is intrinsically inaccessible with conventional maleimide or SMCC linkers because their non-specific reactivity precludes sequential, orthogonal conjugation of two distinct payloads at defined sites [2]. The resulting homogeneous dual-payload ADC demonstrated potent cytotoxicity against Kadcyla-resistant cell lines (IC50 < 1.2 nM) and tumor growth inhibition >90% in BT-474 and N87 xenograft models [3].

Dual-Payload ADC Glycoengineering Tri-Mannosyl Antibody

DM1-PEG4-DBCO: Evidence-Backed Application Scenarios for Procurement Decision-Making


Generation of Homogeneous Site-Specific ADCs with Defined DAR 2.0 for Pharmacokinetic Studies

DM1-PEG4-DBCO is the reagent of choice for constructing trastuzumab-based or other IgG1 ADCs via GlyCLICK glycan remodeling, delivering a single homogeneous DAR 2.0 species with 98.5% product purity [1]. This defined stoichiometry enables accurate head-to-head PK/PD comparisons that are confounded by the DAR heterogeneity of randomly conjugated ADCs, making DM1-PEG4-DBCO essential for ADC lead optimization programs where therapeutic index is evaluated as a function of drug loading.

Forced Degradation and Linker Stability Studies Requiring Chemically Inert Conjugation Chemistry

The triazole linkage formed by SPAAC between DM1-PEG4-DBCO and azide-modified antibodies shows no detectable deconjugation upon thermal stress at 50 °C for 15 days [1]. This chemical inertness makes DM1-PEG4-DBCO the preferred linker–payload for forced degradation studies, long-term stability assessments, and comparative evaluations of linker stability in serum or plasma, where maleimide-containing linkers exhibit confounding exchange reactions.

Development of Orthogonal Dual-Payload ADCs for Overcoming Drug Resistance

DM1-PEG4-DBCO enables the sequential SPAAC conjugation of two distinct payloads (e.g., DM1 plus a DNA-damaging agent) to tri-mannosyl-engineered antibodies, yielding homogeneous dual-warhead ADCs that demonstrate IC50 < 1.2 nM against Kadcyla-resistant cell lines and TGI > 90% in xenograft models [1]. Researchers investigating strategies to combat ADC resistance through multi-mechanistic payload delivery should procure DM1-PEG4-DBCO as the click-chemistry handle for the DM1 warhead component.

Analytical Method Development and Critical Quality Attribute (CQA) Characterization

The precisely defined mass shift introduced by DM1-PEG4-DBCO conjugation (theoretical addition of ~1,199 Da per payload) serves as an ideal calibration standard for developing middle-up LC/HRMS, SEC-nMS, and CIU-based analytical methods to monitor ADC CQAs including DAR, DLD, and conformational stability [1]. Procurement of high-purity DM1-PEG4-DBCO (>95% by HPLC) is critical for laboratories establishing ADC characterization workflows that require well-defined reference conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM1-PEG4-DBCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.